molecular formula C13H11N5O5 B11688181 3-Methyl-N'-[(E)-(6-nitro-2H-1,3-benzodioxol-5-YL)methylidene]-1H-pyrazole-5-carbohydrazide

3-Methyl-N'-[(E)-(6-nitro-2H-1,3-benzodioxol-5-YL)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11688181
M. Wt: 317.26 g/mol
InChI Key: BIKDOHKSXGFZBG-LHHJGKSTSA-N
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Description

3-Methyl-N’-[(E)-(6-nitro-2H-1,3-benzodioxol-5-YL)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring, a nitro group, and a benzodioxole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-N’-[(E)-(6-nitro-2H-1,3-benzodioxol-5-YL)methylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common method includes the condensation of 3-methyl-1H-pyrazole-5-carbohydrazide with 6-nitro-2H-1,3-benzodioxole-5-carbaldehyde under reflux conditions in the presence of a suitable solvent such as ethanol. The reaction is usually catalyzed by an acid such as acetic acid to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-N’-[(E)-(6-nitro-2H-1,3-benzodioxol-5-YL)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the benzodioxole ring .

Scientific Research Applications

3-Methyl-N’-[(E)-(6-nitro-2H-1,3-benzodioxol-5-YL)methylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-N’-[(E)-(6-nitro-2H-1,3-benzodioxol-5-YL)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The nitro group and benzodioxole moiety play crucial roles in these interactions, facilitating binding through hydrogen bonding, hydrophobic interactions, and π-π stacking .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-N’-[(E)-(6-nitro-2H-1,3-benzodioxol-5-YL)methylidene]-1H-pyrazole-5-carbohydrazide is unique due to its combination of a pyrazole ring, nitro group, and benzodioxole moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H11N5O5

Molecular Weight

317.26 g/mol

IUPAC Name

5-methyl-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C13H11N5O5/c1-7-2-9(16-15-7)13(19)17-14-5-8-3-11-12(23-6-22-11)4-10(8)18(20)21/h2-5H,6H2,1H3,(H,15,16)(H,17,19)/b14-5+

InChI Key

BIKDOHKSXGFZBG-LHHJGKSTSA-N

Isomeric SMILES

CC1=CC(=NN1)C(=O)N/N=C/C2=CC3=C(C=C2[N+](=O)[O-])OCO3

Canonical SMILES

CC1=CC(=NN1)C(=O)NN=CC2=CC3=C(C=C2[N+](=O)[O-])OCO3

Origin of Product

United States

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